N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHPHCQQIRHKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, particularly against glioblastoma, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H17ClN3O. The compound features a dihydropyrrolo structure which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN3O |
| Molecular Weight | 369.8 g/mol |
| CAS Number | 900012-28-4 |
Anticancer Activity
Recent studies have highlighted the compound's efficacy against glioblastoma, a highly aggressive brain tumor. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on glioma cell lines.
Key Findings:
- The compound was tested against various glioma cell lines, including U87MG and U251. It showed a potent inhibitory effect with an EC50 in low micromolar ranges.
- It selectively induced cell death in cancer cells while exhibiting minimal cytotoxicity to non-cancerous cells, indicating a favorable therapeutic index.
- Mechanistically, the compound acts as an inhibitor of the AKT signaling pathway, specifically targeting the AKT2 isoform which is known to play a crucial role in glioma progression and malignancy.
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of AKT2/PKBβ kinase activity. The inhibition of this pathway leads to decreased cell proliferation and increased apoptosis in glioblastoma cells.
Table: Summary of Biological Activities
| Activity Type | Effect | Targeted Pathway |
|---|---|---|
| Anticancer | Inhibition of cell growth | AKT signaling pathway |
| Selectivity | Low toxicity to normal cells | Non-cancerous vs. cancerous cell lines |
Case Studies
In a notable study published in 2022, researchers synthesized various derivatives of pyrano[2,3-c]pyrazoles that included the chlorophenyl moiety. Among these derivatives, one compound (designated as 4j ) was found to possess remarkable anti-glioma activity and was characterized as a potent AKT2 inhibitor. This study emphasized the potential for developing targeted therapies for glioblastoma using derivatives similar to this compound .
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Activity : Compounds with para-substituted aromatics and free -NH- groups (e.g., TRI in ) show antifungal properties, suggesting that modifying the target compound’s substituents could tune similar activity .
- Synthetic Accessibility : N-substituted carboxamides (e.g., ) are often synthesized via nucleophilic acyl substitution, a route applicable to the target compound .
- Crystal Packing : Piperazine carboxamides () form hydrogen-bonded chains, a feature that could be replicated in the target compound to influence crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
